2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate
Overview
Description
2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate (CAS# 959581-00-1) is a useful research chemical . It has a molecular weight of 289.60 and a molecular formula of C9H15Cl3N2O2 .
Molecular Structure Analysis
The compound has a complex structure with a piperidine ring which bears a carboxylate group. The canonical SMILES representation of the molecule is C1CN(CCC1CN)C(=O)OCC(Cl)(Cl)Cl .Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a complexity of 237 and a covalently-bonded unit count of 1 . It has a topological polar surface area of 55.6 . The compound has a rotatable bond count of 3 . The XLogP3 of the compound is 1.8 .Scientific Research Applications
1. Structural Applications in Chemistry
One study focused on the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, highlighting the significance of the 4-piperidone framework as synthetic intermediates, particularly in the synthesis of natural products and compounds with pharmacological interest (Ibenmoussa et al., 1998). This indicates the relevance of such compounds in synthetic chemistry, offering potential for creating a range of chemical entities.
2. Molecular Structure Analysis
Another research elaborates on the crystal and molecular structure of 4-carboxypiperidinium chloride, an example of a piperidine derivative. This study conducted single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis, contributing to a deeper understanding of molecular structures in this category of chemicals (Szafran et al., 2007).
properties
IUPAC Name |
2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Cl3N2O2/c10-9(11,12)6-16-8(15)14-3-1-7(5-13)2-4-14/h7H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJJDXIDXIEGLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)OCC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378792 | |
Record name | 2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate | |
CAS RN |
959581-00-1 | |
Record name | 2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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